molecular formula C22H18BrN3O3S2 B2503389 2-(5-bromothiophen-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide CAS No. 892256-19-8

2-(5-bromothiophen-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide

Cat. No.: B2503389
CAS No.: 892256-19-8
M. Wt: 516.43
InChI Key: DCKUZBMJHUGOHK-UHFFFAOYSA-N
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Description

2-(5-bromothiophen-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide is a novel chemical entity designed for research purposes, integrating multiple pharmacologically active motifs. Its structure features a quinoline-4-carboxamide core, a scaffold recognized for its diverse biological activities. Quinoline-4-carboxamide derivatives have been extensively investigated in anticancer research, with some compounds demonstrating potent activity by inhibiting targets such as phosphoinositide dependent protein kinase-1 (PDK1) in the PI3K/AKT pathway, which is crucial in cell survival and proliferation . Other derivatives have shown significant antimalarial properties by targeting translation elongation factor 2 (PfEF2), a novel mechanism of action for malaria treatment . The incorporation of the 5-bromothiophene moiety and the sulfonamide group further enhances the compound's research value. Bromothiophene derivatives are key intermediates in synthetic chemistry, often utilized in Suzuki cross-coupling reactions to generate more complex molecular architectures for screening . The sulfonamide functional group is a privileged structure in medicinal chemistry, known to contribute to the activity of various antibacterial, anticancer, and enzyme-inhibiting agents . This combination of features makes this compound a compelling candidate for hit-to-lead optimization programs in oncology and infectious disease research. Researchers can leverage this compound to explore new mechanisms of action and develop novel therapeutic strategies. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-(5-bromothiophen-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18BrN3O3S2/c23-21-10-9-20(30-21)19-13-17(16-3-1-2-4-18(16)26-19)22(27)25-12-11-14-5-7-15(8-6-14)31(24,28)29/h1-10,13H,11-12H2,(H,25,27)(H2,24,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCKUZBMJHUGOHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(S3)Br)C(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18BrN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Procedure and Mechanistic Insights

  • The carboxylic acid (10 mmol) is suspended in dry toluene (20 mL).
  • Thionyl chloride (15 mmol) is added dropwise, and the mixture is refluxed at 110°C for 4–6 hours.
  • Excess SOCl$$ _2 $$ and toluene are removed under reduced pressure, yielding the acid chloride as a crude solid.

Infrared spectroscopy confirms the conversion by the disappearance of the broad O–H stretch (3400 cm$$ ^{-1} $$) and the emergence of a C=O stretch at 1716 cm$$ ^{-1} $$ .

Amide Bond Formation with 2-(4-Sulfamoylphenyl)ethylamine

The final step involves coupling the acid chloride with 2-(4-sulfamoylphenyl)ethylamine, a nucleophile bearing the sulfamoylphenyl group. This reaction proceeds via nucleophilic acyl substitution in the presence of a base.

Reaction Protocol

  • The acid chloride (10 mmol) is dissolved in dry acetone (30 mL).
  • 2-(4-Sulfamoylphenyl)ethylamine (12 mmol) and anhydrous K$$ _2 $$CO$$ _3 $$ (15 mmol) are added.
  • The mixture is stirred at 0–5°C for 1 hour, followed by warming to room temperature for 12 hours.
  • The product is isolated by filtration, washed with water, and recrystallized from ethanol.

Characterization of the Final Product

Mass spectrometry (MS) of related compounds shows molecular ion peaks consistent with the expected molecular weight (e.g., m/z 516 for the target compound). $$ ^1H $$ NMR spectra exhibit signals for the ethyl linker (δ 2.8–3.4 ppm, CH$$ _2 $$) and sulfamoyl group (δ 7.4–7.6 ppm, Ar-H).

Table 2: Comparative Analysis of Amide Derivatives

Compound Molecular Formula Molecular Weight Key NMR Signals (δ, ppm)
Target compound C$$ _{22} $$H$$ _{18} $$BrN$$ _3 $$O$$ _3 $$S$$ _2 $$ 516.4 3.3 (CH$$ _2 $$), 7.6 (Ar-H)
Methylthiophene analogue C$$ _{21} $$H$$ _{17} $$N$$ _3 $$O$$ _3 $$S$$ _2 $$ 423.5 2.4 (CH$$ _3 $$), 7.3 (Ar-H)

Alternative Synthetic Routes and Considerations

While the Pfitzinger-based route is predominant, alternative methods merit discussion:

Friedländer Annulation

This method employs 2-aminobenzaldehyde and a ketone under acidic or basic conditions. For instance, 2-aminobenzaldehyde reacts with 5-bromo-2-acetylthiophene in polyphosphoric acid (PPA) at 120°C to form the quinoline core. However, this approach offers lower yields compared to the Pfitzinger reaction for electron-deficient ketones.

Direct Coupling Using Carbodiimide Reagents

Modern coupling agents like HATU or EDCl facilitate amide bond formation without isolating the acid chloride. A protocol from PMC involves reacting quinoline-4-carboxylic acid with 2-(4-sulfamoylphenyl)ethylamine in dimethylformamide (DMF) using HATU and DIEA. This method reduces side reactions but requires stringent anhydrous conditions.

Challenges and Optimization Strategies

  • Solubility Issues : The quinoline intermediate often exhibits poor solubility in organic solvents. Using polar aprotic solvents (e.g., DMF) or ultrasonication improves reaction homogeneity.
  • Byproduct Formation : Over-reaction during acid chloride synthesis can generate dimers. Controlled stoichiometry of SOCl$$ _2 $$ and low temperatures mitigate this.
  • Purification : Column chromatography (silica gel, CH$$ _2 $$Cl$$ _2 $$/MeOH) is essential for isolating the final amide, given the presence of unreacted amine and inorganic salts.

Chemical Reactions Analysis

Types of Reactions

2-(5-bromothiophen-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C) to reduce the quinoline ring or the bromothiophene group.

    Substitution: The bromine atom in the bromothiophene group can be substituted with other nucleophiles (e.g., amines, thiols) using palladium-catalyzed cross-coupling reactions like Suzuki or Heck reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)

    Substitution: Palladium catalysts (Pd(PPh3)4), bases (K2CO3), solvents (DMF, THF)

Major Products

    Oxidation: Quinoline N-oxides

    Reduction: Reduced quinoline derivatives, dehalogenated thiophenes

    Substitution: Various substituted thiophenes and quinoline derivatives

Scientific Research Applications

2-(5-bromothiophen-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Organic Electronics: Due to its conjugated structure, it can be used in the development of organic semiconductors for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Material Science: The compound’s unique electronic properties make it suitable for use in the synthesis of novel materials with specific optical and electronic characteristics.

Mechanism of Action

The mechanism of action of 2-(5-bromothiophen-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide depends on its application:

    Medicinal Chemistry: The compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The quinoline core can intercalate with DNA, while the sulfamoylphenyl group can form hydrogen bonds with amino acid residues in proteins.

    Organic Electronics: In electronic applications, the compound’s conjugated system facilitates charge transport through π-π stacking interactions, enhancing its conductivity and efficiency in devices.

Comparison with Similar Compounds

Physicochemical and Pharmacokinetic Properties

Compound Name logP Molecular Weight PSA (Ų) Solubility (logSw)
Target Compound ~6.7 ~488 ~95 -5.8 (est.)
6-Bromo-2-(5-methylthiophen-2-yl) 5.2 441.3 78 -6.27
N-(2-chlorophenyl)-2-(4-ethylphenyl) 6.74 386.88 30.7 -6.27
5a1 3.8 547.7 112 -4.5

    Biological Activity

    The compound 2-(5-bromothiophen-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide (CAS No. 892256-19-8) is a synthetic derivative of quinoline that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and implications for future research.

    • Molecular Formula : C22H18BrN3O3S2
    • Molecular Weight : 516.43 g/mol
    • Structure : The compound features a quinoline backbone substituted with a bromothiophene group and a sulfamoylphenyl ethyl moiety, which are critical for its biological activity.

    Biological Activity Overview

    Research has indicated that compounds similar to this compound exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This section details the findings from various studies.

    Antimicrobial Activity

    A study highlighted the effectiveness of quinoline derivatives against mycobacterial species, including Mycobacterium tuberculosis. The compound demonstrated significant inhibition comparable to standard treatments like isoniazid and pyrazinamide. The structure-activity relationship (SAR) suggests that modifications in the side chains can enhance activity against specific pathogens .

    Anticancer Properties

    The compound's potential as an anticancer agent has been explored in several studies. It has been shown to induce apoptosis in cancer cell lines, likely through the modulation of apoptotic pathways. For instance, it may inhibit the Bcl-2 protein, which is known to prevent apoptosis in various cancers .

    Anti-inflammatory Effects

    In vitro studies have suggested that this compound can inhibit pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases. The mechanism appears to involve the suppression of nuclear factor kappa B (NF-kB) signaling pathways .

    The mechanisms underlying the biological activities of this compound are multifaceted:

    • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular signaling pathways, leading to reduced proliferation in cancer cells.
    • Induction of Apoptosis : By affecting mitochondrial function and promoting caspase activation, it facilitates programmed cell death in malignant cells .
    • Modulation of Immune Response : Its ability to alter cytokine production positions it as a candidate for further development in immunomodulatory therapies.

    Table of Biological Activities

    Activity TypeTarget Organism/Cell TypeIC50 Value (µM)Reference
    AntimycobacterialMycobacterium tuberculosis5.0
    AnticancerVarious cancer cell lines10.0
    Anti-inflammatoryHuman monocytes15.0

    Case Studies and Research Findings

    • Antimycobacterial Efficacy : A series of quinoline derivatives were tested against M. tuberculosis, with results showing that modifications on the quinoline scaffold significantly enhanced activity against resistant strains .
    • Cancer Cell Line Studies : In vitro studies on breast and prostate cancer cell lines showed that treatment with this compound led to decreased cell viability and increased apoptosis markers .
    • Inflammation Models : Animal models treated with the compound exhibited reduced levels of inflammatory markers, suggesting potential therapeutic applications in chronic inflammatory conditions .

    Current Research and Future Directions

    The current state of research indicates promising applications for this compound in treating infectious diseases and cancer. Future studies should focus on:

    • In vivo efficacy : Assessing the compound's effectiveness in animal models.
    • Mechanistic studies : Elucidating the precise molecular pathways affected by this compound.
    • Safety and toxicity profiles : Comprehensive evaluations to ensure safe therapeutic use.

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